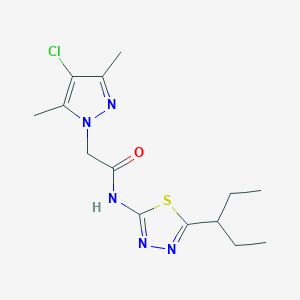![molecular formula C23H27N3O2 B7552329 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B7552329.png)
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MI-219, and it has been shown to have a range of biochemical and physiological effects that make it an interesting target for further study.
Mechanism of Action
The mechanism of action of MI-219 involves its ability to bind to the MDM2 protein and inhibit its activity. This leads to the activation of p53 and the induction of cell death in cancer cells. MI-219 has also been shown to have a range of other effects on cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
MI-219 has been shown to have a range of biochemical and physiological effects, including the induction of cell death in cancer cells, the regulation of gene expression, and the modulation of signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using MI-219 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using MI-219 is its relatively low potency compared to other MDM2 inhibitors.
Future Directions
There are several potential future directions for research on MI-219. One area of interest is the development of more potent MDM2 inhibitors that could be used in cancer therapy. Another area of interest is the investigation of the effects of MI-219 on other cellular processes, such as autophagy and DNA damage response. Additionally, there is potential for the use of MI-219 in combination with other cancer therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of MI-219 involves several steps, including the use of various reagents and solvents. The process begins with the preparation of 1-methyl-3-nitroindole, which is then reduced to 1-methylindole. This compound is then reacted with 4-bromo-N-(2-chloroethyl)benzamide to form 2-(1-methylindol-3-yl)-N-[4-(2-chloroethyl)phenyl]acetamide. Finally, this compound is treated with morpholine to give the desired product, 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide.
Scientific Research Applications
MI-219 has been studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of MDM2, a protein that plays a role in regulating the activity of the tumor suppressor protein p53. By inhibiting MDM2, MI-219 can lead to the activation of p53 and the induction of cell death in cancer cells.
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-17-19(21-4-2-3-5-22(21)25)16-23(27)24-20-8-6-18(7-9-20)10-11-26-12-14-28-15-13-26/h2-9,17H,10-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEOUPBEZWFSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)

![Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B7552272.png)
![N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7552286.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7552296.png)
![5-bromo-N-methyl-N-[2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7552301.png)
![N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7552308.png)
![2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-methyl-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pentanamide](/img/structure/B7552310.png)
![N-[3-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7552317.png)
![3-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7552324.png)
![1-(3,5-difluorophenyl)-5-oxo-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B7552355.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7552359.png)
![2-[[2-(3,4-Dichlorophenyl)propan-2-ylamino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7552365.png)